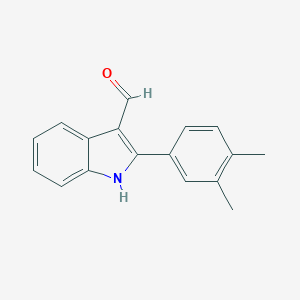

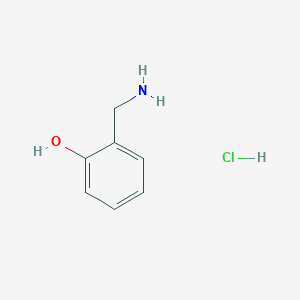

3-Amino-2-hydroxybenzonitrile

Übersicht

Beschreibung

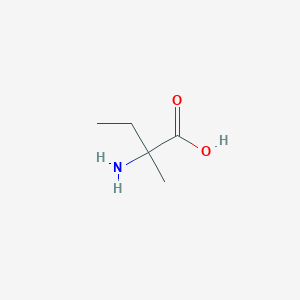

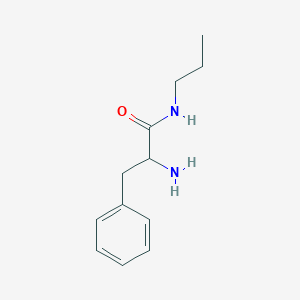

3-Amino-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.33g/cm3 . Unfortunately, the boiling point is not available .

Wissenschaftliche Forschungsanwendungen

Environmental Remediation and CO2 Utilization

- Carbon Capture and Utilization (CCU): Ionic liquids, due to their unique properties such as low vapor pressures and high thermal stability, have been investigated for their potential in CO2 capture and conversion into value-added chemicals like quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles, which might relate to research involving compounds like 3-Amino-2-hydroxybenzonitrile for environmental remediation efforts (Zhang et al., 2023).

Analytical and Biochemical Studies

- Antioxidant Activity Detection: Analytical methods used in determining antioxidant activity, including various assays like ORAC, HORAC, and DPPH, are critical for understanding the chemical properties of compounds such as this compound, especially if investigating its potential biological or pharmacological activities (Munteanu & Apetrei, 2021).

Advanced Material Synthesis

- Hydrophilic Interaction Chromatography (HILIC): The use of hydrophilic interaction chromatography for separating polar, weakly acidic, or basic samples highlights the importance of analytical techniques in characterizing compounds like this compound, especially regarding its solubility and interaction with other substances (Jandera, 2011).

Potential Applications in Organic Synthesis

- Fine Organic Synthesis: Amino-1,2,4-triazoles, which share structural motifs with this compound, are utilized in the fine organic synthesis industry for producing agricultural products, pharmaceuticals, dyes, and high-energy materials. This indicates potential avenues for employing this compound in similar synthetic applications (Nazarov et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQVUWGTHZPXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499461 | |

| Record name | 3-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67608-57-5 | |

| Record name | 3-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.